molecular formula C16H17N3O5S B4757916 ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate

ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate

Cat. No.: B4757916
M. Wt: 363.4 g/mol
InChI Key: RLZFGHBMPGUZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate is an organic compound with the molecular formula C15H16N2O4S It is a derivative of benzoic acid and contains both aminosulfonyl and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and 4-aminobenzenesulfonamide.

    Formation of Intermediate: The 4-aminobenzoic acid is first converted to its ethyl ester derivative using ethanol and an acid catalyst.

    Coupling Reaction: The ethyl ester is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors for the esterification of 4-aminobenzoic acid.

    Automated Coupling: Employing automated systems for the coupling reaction to ensure consistency and efficiency.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways related to inflammation and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester derivative of benzoic acid.

    4-aminobenzenesulfonamide: Contains the aminosulfonyl group but lacks the ester functionality.

Uniqueness

Ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate is unique due to its combination of aminosulfonyl and ester groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[(4-sulfamoylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-24-15(20)11-3-5-12(6-4-11)18-16(21)19-13-7-9-14(10-8-13)25(17,22)23/h3-10H,2H2,1H3,(H2,17,22,23)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZFGHBMPGUZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[4-(aminosulfonyl)phenyl]amino}carbonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.